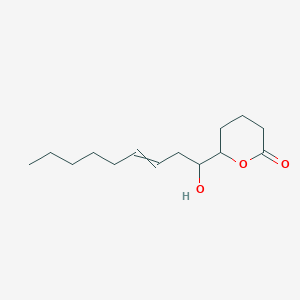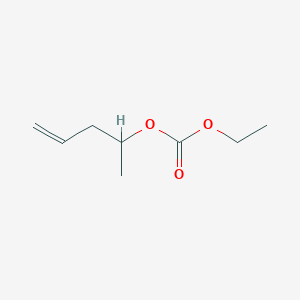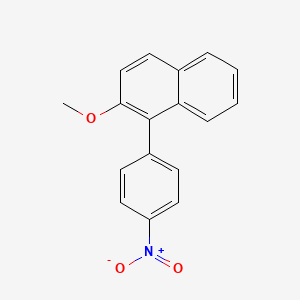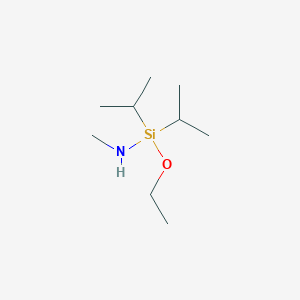![molecular formula C11H25NO4Si B14188329 3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine CAS No. 850482-49-4](/img/structure/B14188329.png)
3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine is an organosilicon compound that combines the properties of an oxazolidine ring with a triethoxysilyl group. This compound is of significant interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for the formation of strong bonds with silica surfaces, making it useful in the modification of silica-based materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine typically involves the reaction of an oxazolidine derivative with a triethoxysilyl-containing reagent. One common method involves the use of triethoxyvinylsilane as a starting material. The reaction is usually carried out in the presence of a catalyst, such as carbonyldihydridotris(triphenylphosphine)ruthenium (II), in a solvent like toluene. The reaction mixture is heated to reflux, and the product is obtained after purification through distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of silica-based networks.
Substitution: The oxazolidine ring can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis and Condensation: Formation of siloxane networks and silica-based materials.
Substitution: Formation of substituted oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of hybrid organic-inorganic materials. It can modify silica surfaces to enhance their properties.
Biology: Employed in the development of drug delivery systems. The compound can be used to functionalize nanoparticles for targeted drug delivery.
Medicine: Investigated for its potential in creating biocompatible coatings for medical implants.
Industry: Utilized in the production of advanced materials with improved mechanical and thermal properties. It is also used in the formulation of adhesives and sealants.
Wirkmechanismus
The mechanism of action of 3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to bond strongly with silica surfaces, enhancing the stability and functionality of silica-based materials. The oxazolidine ring can also interact with various molecular targets, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but contains an amine group instead of an oxazolidine ring.
1,2-Bis(triethoxysilyl)ethane: Contains two triethoxysilyl groups and is used in the synthesis of hybrid silica materials.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group and is used in the production of organically modified silica networks.
Uniqueness
3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine is unique due to the presence of both the oxazolidine ring and the triethoxysilyl group. This combination allows for versatile chemical reactivity and the ability to form strong bonds with silica surfaces, making it highly valuable in the modification of silica-based materials and the development of advanced materials with enhanced properties.
Eigenschaften
CAS-Nummer |
850482-49-4 |
|---|---|
Molekularformel |
C11H25NO4Si |
Molekulargewicht |
263.41 g/mol |
IUPAC-Name |
triethoxy-[2-(1,3-oxazolidin-3-yl)ethyl]silane |
InChI |
InChI=1S/C11H25NO4Si/c1-4-14-17(15-5-2,16-6-3)10-8-12-7-9-13-11-12/h4-11H2,1-3H3 |
InChI-Schlüssel |
ZCDBAYGWXFGNDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCN1CCOC1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14188251.png)
![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14188258.png)
![3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B14188265.png)

![N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide](/img/structure/B14188271.png)






![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)

